Lup-20(29)en-28-ol-3beta-yl caffeate
Description
Properties
Molecular Formula |
C39H56O5 |
|---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
[(3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/t26?,27?,30?,31?,32?,34?,36-,37+,38+,39+/m0/s1 |
InChI Key |
VOQSZICWRNPAMF-NAWICEEHSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Routes
Wittig Reaction-Based Synthesis
The Wittig reaction is a cornerstone for constructing the caffeate ester moiety while preserving the triterpenoid backbone. The synthesis involves three key steps:
Formation of 3β,28-Di(bromoacetoxy)lup-20(29)-ene :
Betulin is treated with bromoacetyl bromide in dimethylacetamide (DMA) at 50°C for 4 hours, yielding the dibromoacetate intermediate (74% yield).Selective Alcoholysis to 3β-Bromoacetoxylup-20(29)-en-28-ol :
The dibromoacetate undergoes partial hydrolysis using aluminum isopropoxide in isopropanol at 61°C, selectively removing the C-28 bromoacetate group (78% yield).Phosphonium Salt Formation and Wittig Reaction :
The bromoacetate is converted to a phosphonium salt using triphenylphosphine. Subsequent reaction with 3,4-dihydroxyphenylprop-2-enal (caffeic acid derivative) in the presence of potassium bicarbonate produces Lup-20(29)en-28-ol-3β-yl caffeate (34% yield).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Dibromoacetate formation | Bromoacetyl bromide, DMA, 50°C | 74% |
| Alcoholysis | Al(Oi-Pr)₃, i-PrOH, 61°C | 78% |
| Wittig reaction | PPh₃, KHCO₃, CHCl₃/dioxane, 60°C | 34% |
Advantages : Avoids direct esterification challenges (e.g., elimination at C-3).
Limitations : Multi-step process with moderate final yield.
Comparative Analysis of Methods
| Parameter | Wittig Reaction | Steglich Esterification |
|---|---|---|
| Steps | 3 | 3 (including protection/deprotection) |
| Overall Yield | ~19% (cumulative) | ~53% (cumulative) |
| Scalability | Moderate (grinding required for purification) | High (column chromatography optional) |
| Functional Group Tolerance | Limited to aldehyde substrates | Broad (with proper protection) |
Purification and Characterization
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bonds in the prop-1-en-2-yl side chain, converting them to single bonds.
Substitution: The aromatic ring in the 3-(3,4-dihydroxyphenyl)prop-2-enoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Structural Insights :
- Esterification at C-3β : The caffeate group in Lup-20(29)en-28-ol-3β-yl caffeate enhances solubility and bioavailability compared to hydroxylated analogs like lupeol .
- C-28 Functionalization : Hydroxyl (Lup-20(29)en-28-ol-3β-yl caffeate) vs. carboxylic acid (betulinic acid) groups influence target specificity. Betulinic acid’s carboxylic acid group promotes caspase-3 activation , while the caffeate ester may enhance membrane permeability .
Pharmacological Activity Comparison
Cytotoxicity
- Lup-20(29)en-28-ol-3β-yl caffeate: Exhibits broad cytotoxicity with GI50 values < 20 μM against Bel-7402 (liver cancer), B16 (melanoma), and A549 (lung cancer) .
- Lupeol: Shows selective cytotoxicity; non-toxic to normal lung cells (WI-38) even at 57.44 μM .
- 3β-Hydroxyolean-12-en-28-oate: Moderate activity (GI50 ~20 μM) but higher toxicity to normal cells compared to lupane analogs .
Enzyme Inhibition
Antiviral Activity
Mechanistic Differences
- Apoptosis Induction : Betulinic acid and Lup-20(29)en-28-ol-3β-yl caffeate both activate caspase-3, but the latter’s caffeate group may synergize with reactive oxygen species (ROS) modulation .
- Anti-inflammatory Pathways: Lupeol and lupenone target arachidonic acid metabolism (via 15-LOX/COX-2), while the caffeate derivative’s phenolic moiety may directly scavenge free radicals .
Biological Activity
Lup-20(29)en-28-ol-3beta-yl caffeate is a compound derived from the triterpene lupeol, which has garnered attention due to its various biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a caffeate moiety attached to the lupeol structure. The structural formula can be represented as follows:
This compound exhibits a unique combination of properties attributed to both the triterpene and caffeic acid components, enhancing its biological activity.
- Inhibition of Energy Transfer : Research indicates that this compound acts as an energy transfer inhibitor within chloroplasts. Specifically, it interacts with the CF1 complex in thylakoid membranes, inhibiting Mg²⁺-ATPase activity and enhancing Ca²⁺-ATPase activity, which suggests a dual role in modulating ATP synthesis and energy transfer processes .
- Antioxidant Activity : The caffeic acid component contributes to significant antioxidant properties. Studies have shown that caffeic acid can reduce oxidative stress markers and improve antioxidant defense mechanisms in various cellular contexts . This suggests that this compound may also exert protective effects against oxidative damage.
- Anti-inflammatory Effects : Caffeic acid has been documented to inhibit pro-inflammatory cytokines and reduce inflammation-related pathways, which may extend to its esterified form in this compound . This property is particularly relevant in conditions characterized by chronic inflammation.
Biological Activities
The biological activities of this compound have been explored through various studies:
Table 1: Biological Activities and Effects
Case Studies
- Photophosphorylation Inhibition : A study demonstrated that lup-20(29)en-28-ol significantly inhibited photophosphorylation in chloroplasts, with an IC50 value of approximately 123 µM. This inhibition was concentration-dependent, indicating its potential as a natural herbicide or photosynthetic inhibitor .
- Oxidative Stress Models : In models of oxidative stress induced by chemicals like cisplatin, caffeic acid (and by extension, its esters) demonstrated protective effects against cell death, highlighting the potential therapeutic applications of lup-20(29)en-28-ol in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
